Cas no 887974-92-7 ([6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL)

[6-(2,3-Difluorophenyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a difluorophenyl group and a hydroxymethyl substituent on the pyridine ring, which enhance its potential as a versatile intermediate in organic synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable for drug discovery. The hydroxymethyl group offers a reactive site for further functionalization, enabling the synthesis of more complex molecules. This compound is typically used in the development of bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in research applications.
[6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL structure
887974-92-7 structure
Product name:[6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL
CAS No:887974-92-7
MF:C12H9F2NO
MW:221.202769994736
CID:993428
PubChem ID:24729913

[6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL Chemical and Physical Properties

Names and Identifiers

    • [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL
    • AB24479
    • 887974-92-7
    • 2-(2,3-DIFLUOROPHENYL)PYRIDINE-5-METHANOL
    • Inchi: InChI=1S/C12H9F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-6,16H,7H2
    • InChI Key: YXWUAFQUCBZUIJ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)CO

Computed Properties

  • Exact Mass: 221.06500
  • Monoisotopic Mass: 221.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.51910

[6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024008174-500mg
2-(2,3-Difluorophenyl)pyridine-5-methanol
887974-92-7 97%
500mg
$960.40 2023-08-31
Alichem
A024008174-1g
2-(2,3-Difluorophenyl)pyridine-5-methanol
887974-92-7 97%
1g
$1629.60 2023-08-31
Alichem
A024008174-250mg
2-(2,3-Difluorophenyl)pyridine-5-methanol
887974-92-7 97%
250mg
$666.40 2023-08-31

Additional information on [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL

Chemical Profile of [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL (CAS No. 887974-92-7)

[6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 887974-92-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL consists of a pyridine core substituted with a 2,3-difluorophenyl group and a hydroxymethyl moiety at the 3-position. The presence of fluorine atoms in the aromatic ring introduces unique electronic and steric properties, which can influence the compound's interactions with biological targets. This structural feature has made it an attractive scaffold for drug discovery efforts aimed at modulating various biological pathways.

In recent years, there has been growing interest in the development of small-molecule inhibitors that target enzymes involved in cancer progression and inflammation. [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL has been investigated for its potential to interact with key enzymes such as kinases and phosphodiesterases. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell proliferation.

One of the most compelling aspects of [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL is its ability to modulate signaling pathways that are critical for cellular processes. For instance, research has indicated that this compound may interfere with the activity of Janus kinases (JAKs), which play a crucial role in inflammatory responses. By inhibiting JAKs, [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL could potentially reduce inflammation and provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Furthermore, the compound's structural features make it a versatile scaffold for further chemical modification. Researchers have explored various derivatives of [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL to enhance its pharmacological properties. For example, modifications at the hydroxymethyl group have been investigated to improve solubility and metabolic stability. These efforts aim to develop more potent and selective inhibitors with improved pharmacokinetic profiles.

The synthesis of [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridine core and introduce the fluorinated aromatic ring. The hydroxymethyl group is typically introduced through reduction reactions or nucleophilic addition strategies. These synthetic approaches highlight the compound's complexity and the expertise required for its preparation.

From a computational chemistry perspective, [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding mode and have guided the design of more effective derivatives. Molecular dynamics simulations have also been used to assess the compound's behavior in different environments, further informing drug design strategies.

The pharmacokinetic properties of [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL have been evaluated through in vitro and in vivo studies. These investigations have focused on assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). The results from these studies have been crucial in determining the compound's potential as a lead candidate for further development. Additionally, formulation studies have explored methods to enhance its bioavailability and stability.

In conclusion, [6-(2,3-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL (CAS No. 887974-92-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into therapeutic agents. Ongoing research efforts continue to explore its applications in oncology and inflammation management, while also refining synthetic strategies to improve its accessibility for drug discovery programs.

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